
(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione” is a chemical compound with the molecular formula C11H10ClF3N2S2 . It has a molecular weight of 326.79 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10ClF3N2S2 . Unfortunately, detailed structural analysis such as bond lengths and angles, hybridization states, or 3D conformations are not available in the search results.Scientific Research Applications
Agrochemicals: Crop Protection
TFMP derivatives, including our compound of interest, play a significant role in the protection of crops from pests . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to their effectiveness. These compounds are used in formulations to control a wide range of agricultural pests, ensuring crop safety and yield optimization.
Pharmaceutical Industry: Drug Development
Several TFMP derivatives have been approved for use in pharmaceutical products . The trifluoromethyl group’s influence on biological activity makes these compounds valuable in drug design, particularly for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability.
Veterinary Medicine
In the veterinary field, TFMP derivatives are incorporated into treatments for animals . These compounds can be found in medications that treat a variety of conditions in pets and livestock, improving animal health and productivity.
Synthesis of Intermediates
The compound can serve as an intermediate in the synthesis of more complex molecules . Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis, particularly for creating new molecules with potential agrochemical or pharmaceutical applications.
Biological Research: Enzyme Inhibition
TFMP derivatives have been studied for their role in enzyme inhibition, which is crucial for understanding disease mechanisms and developing new therapies . Their ability to interact with specific enzymes can lead to the discovery of novel inhibitors that can be used to treat diseases.
Material Science: Functional Materials
The introduction of TFMP derivatives into materials can alter their properties, such as increasing resistance to degradation or enhancing performance . This application is particularly relevant in the development of specialized coatings or additives that provide additional functionality to materials.
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl] pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2S2/c12-8-5-7(11(13,14)15)6-16-9(8)19-10(18)17-3-1-2-4-17/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSVYXGXDLVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)


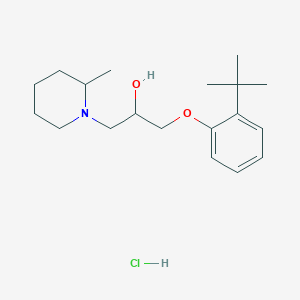
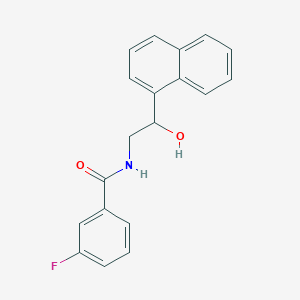

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2960977.png)

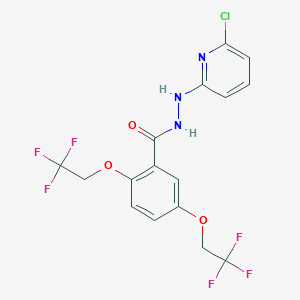
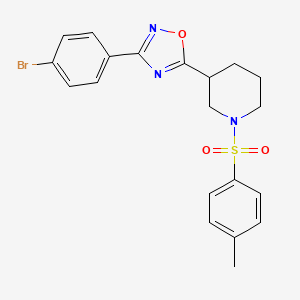
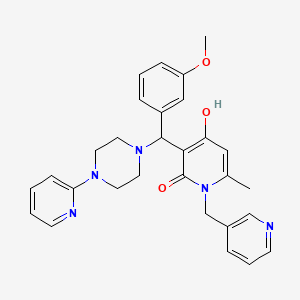
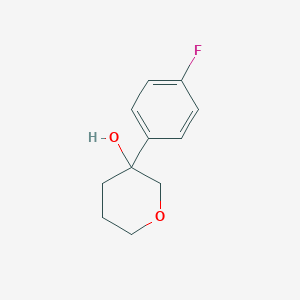
![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)
